molecular formula C8H12N4O2 B13327485 Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B13327485
M. Wt: 196.21 g/mol
InChI Key: PAUMHMUNCLTBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused [1,2,4]triazole and pyridine ring system. Its structure includes an amino group at position 2 and a methyl ester at position 6 (CAS: 1094107-41-1, ).

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

methyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

InChI

InChI=1S/C8H12N4O2/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5/h5H,2-4H2,1H3,(H2,9,11)

InChI Key

PAUMHMUNCLTBDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=NC(=NN2C1)N

Origin of Product

United States

Preparation Methods

Cyclization Route via 2-Aminopyridine and Methyl Chloroformate

  • Step 1: Formation of the ester intermediate

    2-Aminopyridine is reacted with methyl chloroformate in the presence of a base (e.g., triethylamine) to yield methyl 2-aminopyridine-6-carboxylate.

  • Step 2: Cyclization with hydrazine hydrate

    The ester intermediate undergoes cyclization with hydrazine hydrate, which attacks the ester carbonyl, promoting ring closure to form the triazole ring fused to the pyridine, yielding methyl 2-amino-5H,6H,7H,8H-triazolo[1,5-a]pyridine-6-carboxylate.

This method relies on careful control of reaction conditions such as temperature, solvent choice (commonly ethanol or methanol), and reaction time to maximize yield and purity.

Oxidative Cross-Dehydrogenative Coupling (CDC) Method

A more recent and efficient synthetic strategy involves:

  • Reactants : N-amino-2-iminopyridine derivatives and β-ketoesters (e.g., ethyl acetoacetate or methyl acetoacetate).

  • Conditions : The reaction is conducted in ethanol with acetic acid as a promoter under an oxygen atmosphere at elevated temperatures (~130 °C) for approximately 18 hours.

  • Mechanism : Acetic acid and molecular oxygen promote oxidative C(sp^3)–C(sp^2) cross-dehydrogenative coupling, followed by dehydrative cyclization to form the fused triazolopyridine ring system.

  • Yields and Optimization : Increasing acetic acid equivalents improves yield, with 6 equivalents being optimal to avoid side reactions. Oxygen atmosphere is critical; under argon, yields drop drastically. Use of strong Brønsted acids like trifluoroacetic acid or p-toluenesulfonic acid is less effective.

Entry Acetic Acid Equivalents Atmosphere Yield (%) of Triazolopyridine Product
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O2 94
5 6 Argon 6

Reaction conditions: N-amino-2-iminopyridine (3 mmol), β-ketoester (3 mmol), ethanol (10 mL), 130 °C, 18 h.

This method stands out for its catalyst-free nature, high atom economy, and environmentally benign oxidant (O2).

Feature Cyclization Route Oxidative CDC Route
Starting materials 2-Aminopyridine, methyl chloroformate, hydrazine hydrate N-amino-2-iminopyridine, β-ketoester, acetic acid
Reaction conditions Multi-step, moderate temperature, base required One-pot, elevated temperature, oxygen atmosphere
Catalyst requirement No catalyst but requires base Catalyst-free
Yield Moderate to good, depends on purification High (up to 94%) under optimized conditions
Environmental impact Uses chlorinated reagents, hydrazine Uses green oxidant (O2), mild acid promoter
Scalability Established, but multi-step Potentially scalable due to simplicity
  • The oxidative cross-dehydrogenative coupling method represents a significant advancement in the preparation of methyl 2-amino-5H,6H,7H,8H-triazolo[1,5-a]pyridine-6-carboxylate and related derivatives. Its catalyst-free nature and use of molecular oxygen as the oxidant align with green chemistry principles.

  • Optimization of acetic acid equivalents and oxygen atmosphere is crucial for maximizing yield and minimizing side products.

  • Traditional cyclization methods remain valuable, especially when starting materials are readily available, but they often involve more steps and potentially hazardous reagents.

  • Future research may focus on expanding substrate scope, improving reaction times, and developing continuous flow processes to enhance production efficiency.

  • Given the biological importance of triazolopyridine derivatives, these synthetic methodologies provide a robust platform for medicinal chemistry applications, including drug discovery and development.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce various amine derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in the Triazolopyridine Family

Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS: 868362-22-5)
  • Key Differences: Lacks the 2-amino substituent present in the target compound.
  • Synthesis: Not detailed in the evidence, but similar ester derivatives are typically synthesized via cyclocondensation or multi-component reactions .
Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1697150-85-8)
  • Key Differences : Pyrimidine core instead of pyridine and an ethyl ester substituent.
  • Properties : The pyrimidine ring increases electron-deficient character, enhancing reactivity in nucleophilic substitutions. Ethyl ester may confer improved solubility compared to methyl esters .
Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1871041-43-8)
  • Key Differences : Contains two methyl groups at positions 5 and 7 and an ethyl ester.

Functional Group Variations: Amino vs. Carboxamide Derivatives

2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Derivatives (e.g., Compounds 5a–v)
  • Key Differences : Pyrimidine core with carboxamide substituents instead of a pyridine core with a methyl ester.
  • Properties :
    • Carboxamide groups enhance hydrogen-bonding and solubility (e.g., compound 5a: C23H24N6O5, HRMS 465.1881) .
    • Demonstrated antiproliferative activity in preliminary studies (e.g., compound 5t: IC50 = 1.2 µM against MCF-7 cells) .
  • Synthesis : Synthesized via a three-component Biginelli-like reaction using benzaldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides .
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (Compound 12)
  • Key Differences : Triazolo[4,3-a]pyrimidine core (vs. [1,5-a] fusion) and a hydroxylphenyl substituent.
  • IR data (1666 cm⁻¹ for C=O) confirms ester functionality .

Biological Activity

Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a nitrogen-containing heterocyclic compound characterized by its unique triazole and pyridine ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The molecular formula for this compound is C9H10N4O2C_9H_{10}N_4O_2, featuring a methyl ester group at the carboxylic acid position.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Similar compounds have demonstrated antiviral properties by inhibiting viral polymerases and disrupting protein-protein interactions essential for viral replication.
  • Antitumor Potential : The compound has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.
  • Enzyme Inhibition : It may act as an enzyme inhibitor in various biochemical pathways related to metabolic disorders.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific biological targets through biochemical pathways that influence cellular functions.

Target Interactions

  • Protein Kinases : Compounds with similar structures have been shown to inhibit specific protein kinases involved in cell signaling pathways.
  • Receptor Modulation : The compound may modulate receptor activities linked to diseases such as type 2 diabetes and cardiovascular disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound in terms of biological activity and structure, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
Methyl 3-amino-[1,2,4]triazolo[1,5-a]pyridineSimilar triazole-pyridine structureAntiviral properties
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridineEthyl instead of methyl groupAntitumor activity
2-Amino-[1,2,4]triazolo[1,5-c]pyrimidineDifferent ring structure (pyrimidine)Inhibits AXL receptor tyrosine kinase

This compound stands out due to its specific amino and carboxyl functional groups that may enhance its solubility and reactivity compared to similar compounds.

Synthesis and Characterization

Several studies have focused on the synthesis of this compound and its derivatives. These studies highlight various synthetic methodologies that yield compounds with enhanced biological properties.

For instance:

  • Synthesis Methodologies : Various chemical reactions such as oxidation and reduction have been employed to modify the compound's structure for improved efficacy.

Therapeutic Applications

Research has explored the therapeutic potential of this compound in treating various conditions:

  • Cardiovascular Disorders : Investigations into its effects on vascular smooth muscle cells suggest potential benefits in managing hypertension.
  • Type 2 Diabetes : Studies indicate that it may influence insulin signaling pathways.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate?

  • Methodology :

  • Multi-component reactions are widely used, e.g., combining 5-amino-triazoles, aldehydes, and acetoacetate derivatives in ethanol with catalysts like APTS (3-Aminopropyltriethoxysilane) .
  • One-pot synthesis under reflux conditions (e.g., DMF with K₂CO₃) achieves cyclization and esterification in a single step, yielding >75% purity .
  • Key optimization parameters : Reaction time (8–12 hrs), solvent polarity (ethanol/DMF), and catalyst loading (10–15 mol%) .

Q. How is structural characterization performed for this compound?

  • Analytical workflow :

  • NMR : ¹H and ¹³C NMR confirm ring fusion (triazole-pyridine) and substituent positions. For example, the methyl carboxylate group appears as a singlet at δ 3.8–4.0 ppm (¹H) and δ 170–175 ppm (¹³C) .
  • IR : Stretching frequencies at 1680–1700 cm⁻¹ (C=O ester) and 3300–3400 cm⁻¹ (N-H amine) .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 62.74%, N: 14.63% for related triazolopyrimidines) .

Q. What are the preliminary biological activities observed?

  • Antiviral potential : Structural analogs (e.g., ethyl triazolopyrimidine carboxylates) inhibit viral replication by disrupting PA-PB1 heterodimerization in influenza (IC₅₀: 2–5 µM) .
  • Enzyme interactions : The triazole ring binds to ATP pockets in kinases, while the carboxylate group enhances solubility for in vitro assays (e.g., 80% inhibition of EGFR at 10 µM) .

Advanced Research Questions

Q. How do substituent variations impact structure-activity relationships (SAR)?

  • Case studies :

  • Methyl vs. ethyl esters : Methyl esters (as in this compound) show 20% higher metabolic stability in liver microsomes compared to ethyl derivatives due to reduced steric hindrance .
  • Amino group positioning : The 2-amino substituent enhances hydrogen bonding with viral proteases (ΔG binding: −9.2 kcal/mol vs. −7.5 kcal/mol for non-amino analogs) .
    • Data table :
DerivativeSubstituentBioactivity (IC₅₀)Metabolic Stability (t₁/₂, min)
Methyl ester2-amino3.2 µM (Antiviral)45
Ethyl ester2-amino4.1 µM38
Methyl esterNo amino>10 µM28
Source: Adapted from

Q. How to resolve contradictions in reported synthetic yields?

  • Contradiction : Yields vary from 60% (DMF/K₂CO₃) to 85% (APTS-catalyzed) .
  • Root cause analysis :

  • Catalyst efficiency : APTS reduces side reactions (e.g., ester hydrolysis) by stabilizing intermediates via silanol groups .
  • Solvent effects : Ethanol (APTS method) minimizes byproducts vs. DMF, which may promote decomposition at high temps .
    • Recommendation : Use APTS in ethanol for >80% yields, but switch to DMF/K₂CO₃ for scale-up due to lower catalyst cost .

Q. What strategies improve bioavailability without altering core pharmacophores?

  • Approaches :

  • Prodrug design : Convert the carboxylate to an amide (e.g., 6-carboxamide) for enhanced membrane permeability (LogP increase: 1.2 → 2.5) .
  • PEGylation : Attach polyethylene glycol to the amino group to prolong plasma half-life (t₁/₂: 2h → 8h in murine models) .
    • Validation : In vivo PK studies in rats show 3-fold higher AUC for PEGylated derivatives .

Experimental Design Considerations

Q. How to optimize reaction conditions for scale-up?

  • Critical factors :

  • Temperature : Maintain 80–90°C to balance reaction rate and byproduct formation .
  • Purification : Use silica gel chromatography (hexane/ethyl acetate, 3:1) for lab-scale; switch to recrystallization (ethanol/water) for industrial batches .
    • Troubleshooting : If purity drops below 90%, add a scavenger resin (e.g., QuadraSil™ AP) to remove residual catalysts .

Q. What are the computational modeling approaches for target prediction?

  • Methods :

  • Molecular docking : AutoDock Vina screens against viral proteins (PDB: 3CM8) to prioritize analogs for synthesis .
  • QSAR models : Use Gaussian09 to calculate electronic descriptors (HOMO/LUMO) correlating with antiviral activity (R² = 0.89) .

Data Contradiction Analysis

Q. Why do some studies report weak antimicrobial activity despite structural similarity to active analogs?

  • Hypotheses :

  • Solubility limitations : The methyl carboxylate may reduce cell permeability vs. more lipophilic derivatives (e.g., ethyl or benzyl esters) .
  • Target specificity : Antimicrobial activity requires additional substituents (e.g., chloro or trifluoromethyl groups) absent in this compound .
    • Testing protocol : Compare MIC values against E. coli and S. aureus for methyl vs. ethyl esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.